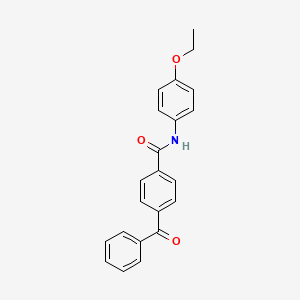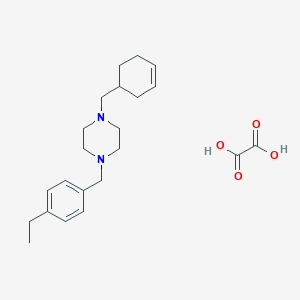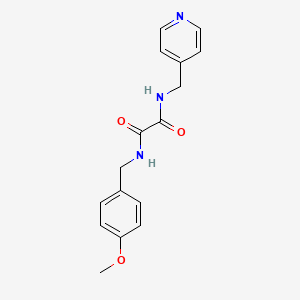
3-(4-benzyl-1-piperazinyl)-N-(3-methylphenyl)propanamide hydrochloride
描述
3-(4-benzyl-1-piperazinyl)-N-(3-methylphenyl)propanamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as BPP and is a member of the piperazine family of compounds. BPP has been studied extensively for its effects on various biological systems, and research has shown promising results in its use as a potential therapeutic agent.
作用机制
BPP exerts its effects through its interaction with various receptors in the body, including the serotonin and dopamine receptors. BPP has been shown to act as a partial agonist at the serotonin receptor, leading to increased serotonin release and subsequent anxiolytic and antidepressant effects. BPP also acts as a dopamine receptor antagonist, leading to decreased dopamine release and subsequent antipsychotic effects.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects on the body. In addition to its effects on the serotonin and dopamine receptors, BPP has been shown to inhibit the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain. BPP has also been shown to have antioxidant effects, protecting cells from oxidative damage.
实验室实验的优点和局限性
BPP has several advantages for use in laboratory experiments, including its high potency and selectivity for specific receptors. However, BPP also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are several potential future directions for research on BPP. One area of interest is the development of more selective BPP analogs that target specific receptors. Another area of interest is the use of BPP as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPP and its potential for use in various fields of medicine.
In conclusion, BPP is a promising compound with potential therapeutic applications in various fields of medicine. Its mechanism of action and biochemical and physiological effects make it an interesting target for further research, and the development of more selective analogs may lead to new treatments for a variety of disorders.
科学研究应用
BPP has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and cardiovascular research. In neuroscience, BPP has been shown to have anxiolytic and antidepressant effects through its interaction with the serotonin and dopamine receptors. In oncology, BPP has been studied for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. In cardiovascular research, BPP has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.
属性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(3-methylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O.ClH/c1-18-6-5-9-20(16-18)22-21(25)10-11-23-12-14-24(15-13-23)17-19-7-3-2-4-8-19;/h2-9,16H,10-15,17H2,1H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDUZKYNJISNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-indole](/img/structure/B3945033.png)



![1-[(4-nitrophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3945042.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B3945049.png)
![4-[(4-benzoyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B3945060.png)


![3-cyclohexyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3945087.png)
![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B3945095.png)
![3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B3945102.png)
![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate](/img/structure/B3945104.png)
